Product packaging for Cryptophycin B(Cat. No.:)

Cryptophycin B

Cat. No.: B1233645
M. Wt: 620.7 g/mol
InChI Key: YFGZFQNBPSCWPN-FOLMERSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin B is a highly potent cyclic depsipeptide that serves as a valuable research compound in oncology and chemical biology, primarily functioning as a microtubule-targeting agent. Originally isolated from cyanobacteria of the genus Nostoc , this compound and its analogues exert their potent antiproliferative effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . They bind to the β-tubulin subunit at the maytansine site, and recent high-resolution structural data has revealed a second, novel binding site involving the T5-loop of β-tubulin, which is critical for GTP exchange and microtubule dynamics . This dual-binding mechanism potently suppresses microtubule dynamics and can sequester tubulin dimers, making it a compelling tool for studying mitotic arrest. This compound is of significant research value for developing targeted cancer therapeutics, particularly for multidrug-resistant cancers, as cryptophycins are poor substrates for P-glycoprotein-mediated transport . Its high cytotoxicity (often in the picomolar to low nanomolar range) makes it an excellent payload for investigating advanced drug delivery systems, including antibody-drug conjugates (ADCs) and peptide-drug conjugates . Structure-activity relationship (SAR) studies indicate that modifications to the cryptophycin structure, particularly in Unit B, can influence both potency and suitability for conjugation to homing devices . This compound is supplied for research applications only, including in vitro mechanism of action studies, the development of novel bioconjugates, and structure-activity relationship investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H44N2O8 B1233645 Cryptophycin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H44N2O8

Molecular Weight

620.7 g/mol

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H44N2O8/c1-21(2)18-29-35(41)43-28(23(4)31-32(45-31)25-10-7-6-8-11-25)12-9-13-30(38)37-27(19-24-14-16-26(42-5)17-15-24)33(39)36-20-22(3)34(40)44-29/h6-11,13-17,21-23,27-29,31-32H,12,18-20H2,1-5H3,(H,36,39)(H,37,38)/b13-9+/t22-,23+,27-,28+,29+,31-,32-/m1/s1

InChI Key

YFGZFQNBPSCWPN-FOLMERSESA-N

SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC

Synonyms

cryptophycin B

Origin of Product

United States

Structural Elucidation and Analogous Chemical Architectures

Advanced Methods in Cryptophycin (B1240208) B Structural Confirmation

The definitive structure of Cryptophycin B, a 16-membered macrocyclic compound, was established through a combination of sophisticated analytical techniques. nih.govthieme-connect.com Initially isolated from cyanobacteria of the genus Nostoc, its complex stereochemistry and multiple functional groups necessitated a multifaceted approach for complete characterization. ontosight.aiwikipedia.org

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques like COSY, HMQC, and HMBC, were instrumental in piecing together the planar structure and connectivity of the molecule. google.com The absolute stereochemistries of the constituent amino and hydroxy acid units were determined using a combination of chemical degradation and specialized analytical methods. google.com

Biosynthetically Related Cryptophycins and Congeners

This compound belongs to a larger family of naturally occurring depsipeptides known as cryptophycins. wikipedia.org These compounds are biosynthesized by a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway in cyanobacteria. nih.gov The core structure of cryptophycins is composed of four building blocks: two hydroxycarboxylic acid units (A and D) and two amino acid units (B and C). nih.govgoogle.com

Numerous naturally occurring cryptophycin derivatives have been identified, differing in substitutions primarily on units A, B, and C. nih.gov For instance, Cryptophycin 1, the first identified member of this class, features a chlorinated tyrosine derivative in unit B. nih.gov Other congeners exhibit variations in the epoxide group of unit A or the chlorination pattern of unit B. researchgate.net For example, Cryptophycin-38 is a stereoisomer of Cryptophycin-1 with an S,S epoxide group in unit A, while Cryptophycin-326 has two chlorine atoms on the aromatic ring of unit B. researchgate.net The study of these naturally occurring analogues provides valuable insights into the structure-activity relationships within the cryptophycin family.

Unique Structural Moieties and Their Academic Interest

The structure of this compound is characterized by several unique moieties that are of significant academic interest, both for their biosynthetic origins and their contribution to the molecule's potent biological activity. The molecule is a 16-membered macrocycle containing ester and amide bonds, classifying it as a depsipeptide. thieme-connect.comwikipedia.org

Key structural features include:

A 16-membered macrocyclic ring: This large ring structure imposes conformational constraints that are crucial for its interaction with tubulin. nih.gov

An epoxide group in unit A: This reactive functional group is essential for the high cytotoxicity of many cryptophycins. nih.gov

A 3-chloro-O-methyl-D-tyrosine moiety in unit B: This substituted amino acid is a key feature for its potent biological activity. nih.gov

Multiple stereocenters: The complex stereochemistry of this compound presents a significant challenge for total synthesis and is critical for its biological function. ontosight.ai

The unique architecture of the cryptophycins, particularly the combination of these moieties, has spurred considerable effort in total synthesis and the development of synthetic analogues to explore structure-activity relationships. thieme-connect.comnih.gov

Comparative Structural Analysis with Other Microtubule-Targeting Agents

Cryptophycins, including this compound, are potent microtubule-targeting agents (MTAs), a class of compounds that interfere with the dynamics of microtubules, essential components of the cytoskeleton. nih.govwikipedia.org They share this mechanism of action with other well-known anticancer agents, such as the vinca (B1221190) alkaloids and taxanes. google.comcore.ac.uk

However, detailed structural and mechanistic studies have revealed important differences. Cryptophycins bind to the vinca domain of β-tubulin. nih.gov While they share a binding region with vinca alkaloids, their interaction with tubulin is distinct. nih.gov X-ray crystallography has shown that cryptophycins can bind to two sites on β-tubulin: the maytansine (B1676224) site and a novel site involving the T5-loop. nih.gov This dual binding mode may explain their exceptional potency.

Unlike taxanes, which stabilize microtubules, cryptophycins act as microtubule destabilizers, inhibiting tubulin polymerization. core.ac.uk Furthermore, cryptophycins have shown the ability to overcome multidrug resistance (MDR), a common problem in cancer chemotherapy, which is often mediated by the P-glycoprotein efflux pump. core.ac.uk This suggests that the structural features of cryptophycins make them less susceptible to being removed from cancer cells by this pump compared to other MTAs like vinblastine (B1199706).

Biosynthesis of Cryptophycin B

Elucidation of the Cryptophycin (B1240208) Biosynthetic Pathway

The complete biosynthetic blueprint for cryptophycins has been uncovered through a combination of genetic analysis, precursor incorporation studies, and enzymatic assays. acs.org. This research has not only revealed the sequence of biochemical reactions but also provided a set of biocatalytic tools for creating novel analogues of this potent compound. nih.govnih.gov.

The genetic instructions for cryptophycin synthesis are encoded in a large biosynthetic gene cluster (BGC), designated as crp. acs.org. The identification of the crp gene cluster, which spans over 40 kilobases of the Nostoc genome, was a landmark achievement, marking the first time a natural product's gene cluster was identified through comparative secondary metabolomic analysis. acs.org.

The core of the crp cluster is composed of large, modular genes encoding the primary assembly enzymes: two Type I polyketide synthase (PKS) genes (crpA and crpB) and two non-ribosomal peptide synthetase (NRPS) genes (crpC and crpD). acs.orgnih.gov. Following these core synthesis genes, the cluster contains several smaller genes that encode "tailoring" enzymes, including crpE, crpF, crpG, and crpH, which perform modifications on the assembled backbone. acs.orgnih.gov. The genes are organized in the same orientation and sequence as the biosynthetic events they govern. acs.org. The complete gene cluster from Nostoc sp. ATCC 53789 has been sequenced and is available under GenBank accession number EF159954.1. secondarymetabolites.org.

The biosynthesis of Cryptophycin B is a prime example of a hybrid PKS/NRPS metabolic pathway. google.comnih.gov. The assembly line begins with the PKS modules encoded by crpA and crpB, which are responsible for constructing the δ-hydroxy phenyloctenoic acid moiety known as Unit A. umich.edu. The process continues with the NRPS modules. CrpC, a monomodular NRPS, activates and incorporates Unit B (a D-tyrosine derivative). umich.edu. CrpD, a bimodular NRPS, then adds Unit C (methyl-β-alanine) and Unit D (L-leucic acid) to complete the linear chain. nih.govumich.edu.

Several key enzymes play critical roles in the formation and modification of the final molecule:

CrpD-M2 : The second module of the CrpD enzyme (CrpD-M2) is a unique NRPS module responsible for incorporating Unit D. nih.govnih.gov. It comprises condensation-adenylation-ketoreduction-thiolation (C-A-KR-T) domains. nih.gov. This module activates a 2-keto acid, specifically 2-ketoisocaproic acid (2KIC), which is then reduced to a 2-hydroxy acid (L-2-hydroxyisocaproic acid) by the embedded ketoreductase (KR) domain before being added to the growing chain. nih.govumich.edu.

CrpTE : The final domain of the CrpD enzyme is a thioesterase (TE), often referred to as CrpTE. nih.govbeilstein-journals.org. This enzyme catalyzes the crucial final steps of the core synthesis: it releases the completed linear molecule from the NRPS assembly line and facilitates its macrocyclization to form the 16-membered depsipeptide ring structure. umich.edubeilstein-journals.org. The CrpTE has been shown to be highly efficient and tolerant of structural variations in the linear precursor. beilstein-journals.org.

CrpE : After the macrocycle is formed, the tailoring enzyme CrpE, a P450 monooxygenase, performs a key modification. acs.orgnih.gov. It catalyzes the regio- and stereospecific epoxidation of the molecule to install the β-epoxide functional group that is critical for the high biological activity of compounds like this compound. acs.orgnih.gov. This enzyme has been characterized and used in chemoenzymatic strategies to produce epoxidized cryptophycin analogues. nih.govacs.org.

Table 1: Key Enzymes in Cryptophycin Biosynthesis
Enzyme/ModuleGeneEnzyme TypeFunctionReference
CrpA/CrpBcrpA/crpBPolyketide Synthase (PKS)Synthesizes the polyketide Unit A. acs.orgumich.edu
CrpCcrpCNon-Ribosomal Peptide Synthetase (NRPS)Activates and incorporates Unit B. acs.orgumich.edu
CrpD-M1crpDNon-Ribosomal Peptide Synthetase (NRPS)Activates and incorporates Unit C. nih.govumich.edu
CrpD-M2crpDNon-Ribosomal Peptide Synthetase (NRPS)Activates, reduces, and incorporates Unit D. nih.govnih.gov
CrpTEcrpDThioesterase (TE)Catalyzes macrolactonization (ring closure). nih.govbeilstein-journals.org
CrpEcrpEP450 EpoxidaseForms the β-epoxide on the macrocycle. acs.orgnih.gov
CrpGcrpGDecarboxylaseGenerates the precursor for Unit C. umich.edu

The building blocks used by the PKS/NRPS machinery have been identified through precursor incorporation studies using stable-isotope-labeled compounds. acs.org. These experiments have confirmed the biosynthetic origins of all four units of the cryptophycin structure. acs.org.

Unit A (δ-hydroxyoctenoic acid) : Originates from a phenylacetate-derived starter unit and three malonyl-CoA extender units assembled by the PKS modules. umich.edu.

Unit B (3-chloro O-methyl-D-tyrosine) : Derived from the amino acid L-tyrosine, which is activated and epimerized to D-tyrosine by the CrpC NRPS module. umich.edud-nb.infonih.gov.

Unit C (methyl-β-alanine) : Precursor studies revealed that this unit is generated from (2S,3R)-3-methylaspartate. umich.edu. The enzyme CrpG, a β-methylaspartate-α-decarboxylase encoded within the gene cluster, catalyzes the removal of a carboxyl group from this precursor to form the 3-amino-2(R)-methylpropionate that is incorporated by CrpD. nih.govumich.edu.

Unit D (L-leucic acid) : It was demonstrated that the direct precursor incorporated by the CrpD-M2 module is 2-ketoisocaproic acid (2KIC), not L-leucic acid itself. nih.gov. The 2KIC is then reduced to L-2-hydroxyisocaproic acid (L-leucic acid) by the module's integrated ketoreductase (KR) domain. nih.govumich.edu.

Table 2: Biosynthetic Precursors of Cryptophycin Units
UnitStructure NameBiosynthetic Precursor(s)Reference
Aδ-hydroxyoctenoic acid derivativePhenylacetate, Malonyl-CoA umich.edu
B3-chloro O-methyl-D-tyrosineL-Tyrosine umich.edu
Cmethyl-β-alanine(2S,3R)-3-methylaspartate umich.edu
DL-leucic acid2-ketoisocaproic acid (2KIC) nih.gov

Enzymatic Mechanisms of Cryptophycin Formation (e.g., PKS/NRPS systems, CrpTE, CrpE, CrpD-M2)

Regulation of this compound Biosynthesis in Producer Organisms

The production of cryptophycins by their host cyanobacteria is a regulated process, though the precise molecular mechanisms are still being fully elucidated. Research efforts are underway to understand how environmental and nutritional factors influence the expression of the crp gene cluster and, consequently, the yield of the final compound. anr.fr. One such research initiative, the CryptoGreen project, aims to optimize the microbiological production of cryptophycin by systematically studying the impact of culture conditions such as pH, light intensity, nutrient availability, and different nitrogen sources within controlled photobioreactor environments. anr.fr. Understanding this regulation is key to developing robust and environmentally friendly bioprocesses for producing these high-value molecules. anr.fr.

Chemoenzymatic Approaches to Biosynthetic Pathway Probing

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the flexibility of chemical synthesis, has become a powerful strategy for both studying the cryptophycin biosynthetic pathway and generating novel analogues. nih.govbeilstein-journals.orgdntb.gov.ua. This approach typically involves the chemical synthesis of a linear precursor molecule, which is then subjected to one or more enzymes from the biosynthetic pathway to perform specific transformations. nih.govacs.org.

Researchers have successfully used the CrpTE thioesterase and CrpE epoxidase as standalone biocatalysts. nih.govresearchgate.net. By feeding these enzymes synthetically created linear chain intermediates, they have been able to efficiently produce a variety of new macrocyclic cryptophycins, including those with unnatural heterocyclic groups in the Unit A position. nih.govacs.org. This demonstrates the utility of these enzymes for producing diverse analogues. acs.orgresearchgate.net.

Furthermore, the multifunctional CrpD-M2 module has been used in a chemoenzymatic system to probe its substrate flexibility and catalytic steps. nih.govnih.gov. This has allowed for the incorporation of unnatural 2-hydroxy acid moieties into the Unit D position, serving as a proof-of-principle for generating novel cryptophycins with potentially improved properties. nih.govnih.gov. These chemoenzymatic strategies not only provide valuable insights into the enzyme mechanisms but also expand the medicinal chemistry toolbox for developing the next generation of cryptophycin-based agents. nih.gov.

Synthetic Methodologies for Cryptophycin B and Its Analogues

Semi-synthesis and Derivatization Approaches for Cryptophycin (B1240208) B

Semi-synthetic methods, which use a naturally produced or fermented precursor as a starting material for chemical or enzymatic modification, offer a powerful route to novel analogues.

A chemoenzymatic strategy has been developed that leverages enzymes from the cryptophycin biosynthetic pathway as standalone biocatalysts. nih.gov In this approach, a linear chain intermediate, composed of synthetically diversified Units A, B, C, and D, is activated as a thioester (e.g., a seco-SNAC-cryptophycin thioester). nih.govgoogle.com This synthetic precursor is then subjected to enzymatic reactions:

Macrocyclization: The cryptophycin thioesterase (CrpTE) catalyzes the regio- and stereospecific head-to-tail cyclization of the linear precursor. nih.govgoogle.com This biocatalytic method can be more efficient than purely chemical macrocyclization strategies. nih.gov

Epoxidation: The resulting macrocycle can then be treated with the cytochrome P450 epoxidase (CrpE) to install the crucial epoxide on Unit A with the correct stereochemistry. acs.orgnih.gov

This chemoenzymatic approach has proven remarkably flexible, allowing for the production of a library of new cryptophycin analogues with variations in the Unit A aryl group. nih.gov Other semi-synthetic approaches involve the chemical modification of a natural cryptophycin, such as converting the native epoxide into a chlorohydrin, which can act as a prodrug. google.com

Synthesis of Cryptophycin B Analogues for Structure-Activity Relationship Studies

The synthesis of a wide array of analogues has been crucial for understanding the structure-activity relationships (SAR) of the cryptophycin class. rsc.org These studies aim to identify which parts of the molecule are essential for activity and which can be modified to improve properties like stability, solubility, or potency. Modifications have been explored in all four units, but Unit A has been a particularly frequent target. researchgate.net

The aryl starter unit of Unit A is exocyclic to the macrocycle, making it an attractive and synthetically accessible site for introducing modifications to probe SAR. nih.govacs.org Substitution on the phenyl ring of fragment A has been found to be generally well-tolerated. acs.org

A common strategy for accessing these analogues involves a convergent synthesis where a key aldehyde intermediate, prepared from a precursor like Cryptophycin 53, is reacted with various triphenylphosphonium salts via a Wittig olefination. acs.orgnih.gov This late-stage diversification allows for the efficient creation of a series of analogues with different substituents on the Unit A phenyl ring. nih.gov

Several specific modifications have been synthesized to explore their effects:

Unit A ModificationSynthetic ApproachPurpose of ModificationCitation
p-Alkoxymethyl groups (methyl, isopropyl, tert-butyl)Total synthesis incorporating modified Unit A precursors.To improve water-solubility and explore bioactivity. rsc.org
p-Fluoromethyl groupTotal synthesis using a fluorinated Unit A building block.To investigate the effect of fluorine substitution on lipophilicity and activity. beilstein-journals.org
Varied phenyl substituentsConvergent synthesis using Wittig olefination on a late-stage aldehyde intermediate.To conduct a broad SAR study around the phenyl ring. acs.orgnih.gov
Heterocyclic aromatic groupsChemoenzymatic synthesis using synthetically prepared linear precursors with modified Unit A.To explore the substrate flexibility of cyclizing and epoxidizing enzymes. nih.gov

These studies have shown that while some modifications, such as replacing the benzene (B151609) ring with thiophene (B33073) or furan, can lead to a significant decrease in potency, other substitutions are well-tolerated and can even lead to analogues with potency equal to or greater than that of Cryptophycin-52. researchgate.netacs.org

Unit B Modifications and Their Synthetic Strategies

Modifications to Unit B of cryptophycins, which in the parent compound is a derivative of D-tyrosine, have been a key focus for developing analogues with altered properties, particularly for creating attachment points for drug conjugates. nih.gov Synthetic strategies have largely centered on altering the substituents on the phenyl ring.

A common approach involves the replacement of the naturally occurring para-methoxy group. nih.gov The synthesis of analogues where this group is replaced by various amino functionalities often starts from D-phenylalanine. nih.gov A typical pathway involves nitration of the phenyl ring, followed by methyl ester formation and N-Boc protection. nih.gov The nitro group is then reduced to an aniline (B41778), which serves as a versatile precursor. nih.gov This aniline can be functionalized further through methods like reductive amination to yield N-methylated or N,N-dimethylated analogues. nih.gov Research has shown that while replacing the para-methoxy group with a primary amino group decreases cytotoxicity, subsequent N,N-dimethylation restores and even enhances potency. nih.gov

Another strategy involves replacing the O-methyl group with larger functional groups intended to serve as linkers for conjugation to antibodies or peptides. beilstein-journals.orgnih.gov For example, analogues have been synthesized with an O-hydroxyethyl group or a triethylene glycol chain terminated with an azide. beilstein-journals.org The synthesis of these modified Unit B building blocks involves connecting the desired spacer to the phenol (B47542) of a tyrosine derivative before incorporating it into the cryptophycin structure. nih.gov

A crucial and recurring synthetic step in the creation of many cryptophycin analogues is the final diol-to-epoxide transformation. This is frequently accomplished via a three-step, one-pot procedure that proceeds through the formation of a cyclic orthoester, which is then converted to a bromohydrin formate (B1220265) intermediate before ring closure to yield the final epoxide. nih.govnih.gov

The following table summarizes key synthetic modifications for Unit B.

Modification TargetResulting Analogue/FunctionalityGeneral Synthetic StrategyKey Intermediates/Reagents
para-Methoxy Grouppara-Amino, para-(Methylamino), para-(Dimethylamino)Start from D-phenylalanine; involves nitration, reduction of the nitro group, and subsequent reductive amination. nih.govD-phenylalanine, NaBH3CN, Formaldehyde nih.gov
para-Methoxy GroupO-linked Spacers (e.g., hydroxyethyl, azido-terminated glycol)Tosylation of the spacer alcohol, nucleophilic displacement, and etherification with a D-tyrosine derivative. nih.govTriethylene glycol, 2-allyloxyethanol, TsCl nih.gov
Diol PrecursorEpoxideConversion of the vicinal diol to the corresponding epoxide.Formation of a cyclic orthoester, followed by treatment with an acetyl bromide, and base-mediated ring closure (e.g., K2CO3). nih.govnih.gov

Unit C and D Modifications and Their Synthetic Pathways

The synthetic exploration of Units C (a β-amino acid) and D (an α-hydroxy acid) has been crucial for understanding the structure-activity relationship (SAR) and improving the stability of cryptophycins.

Unit C Modifications

The structure of Unit C can be extensively varied. Synthetic strategies have successfully replaced the native β-alanine or (R)-α-methyl-β-alanine with a wide range of other β- and α-amino acids. thieme-connect.de A significant strategy for enhancing the stability of the cryptophycin molecule involves reinforcing the labile ester bond between Units C and D. This has been achieved by synthesizing analogues containing α,α-disubstituted β-amino acids as the Unit C fragment. thieme-connect.de The steric hindrance provided by the gem-disubstitution is thought to increase the hydrolytic stability of the adjacent ester linkage. thieme-connect.de

Chemoenzymatic approaches have also proven effective for generating diversity in Unit C. The thioesterase domain from the cryptophycin biosynthetic pathway, which is responsible for the final macrolactamization, exhibits considerable tolerance for structural variations within the Unit C residue, allowing for the enzymatic cyclization of various synthetic linear precursors. nih.govacs.org

Unit D Modifications

While Unit D has been modified less extensively than other parts of the molecule, some variation is tolerated. core.ac.uk Nature itself produces cryptophycins with different side chains in Unit D, including isobutyl (from leucic acid), sec-butyl, and isopropyl groups, with the isobutyl residue conferring the highest potency. core.ac.uknih.gov Synthetic efforts have shown that a non-natural, bulky neopentyl group at this position results in an analogue with in vivo efficacy comparable to that of the isobutyl-containing parent compound. core.ac.uk

A chemoenzymatic pathway offers a modern route to Unit D analogues. The non-ribosomal peptide synthetase (NRPS) module CrpD-M2, which is responsible for incorporating Unit D, can utilize various 2-keto acid precursors. nih.gov These precursors are then reduced by the module's ketoreductase (KR) domain to generate the final α-hydroxy acid structure, enabling the enzymatic synthesis of cryptophycins with unnatural Unit D moieties. nih.gov

The table below details modifications for Units C and D.

UnitModification TypeSynthetic ApproachPurpose/Rationale
CBackbone ReplacementTotal synthesis incorporating various non-native α- and β-amino acids. thieme-connect.deExplore SAR and the importance of the β-amino acid framework. core.ac.uk
Cα,α-disubstitutionSynthesis of a gem-disubstituted β-amino acid building block for incorporation. thieme-connect.deEnhance hydrolytic stability of the C-D ester bond. thieme-connect.de
CVariousChemoenzymatic cyclization of synthetic linear precursors. nih.govacs.orgUtilize the substrate flexibility of the cryptophycin thioesterase. acs.org
DSide Chain VariationTotal synthesis using non-native α-hydroxy acid building blocks (e.g., neopentyl variant). core.ac.ukProbe steric tolerance and influence on bioactivity. core.ac.uk
DSide Chain VariationChemoenzymatic synthesis using the CrpD-M2 module with various 2-keto acid substrates. nih.govGenerate novel analogues with unnatural Unit D structures. nih.gov

Mechanism of Action of Cryptophycin B at the Molecular and Cellular Levels

Cellular Responses to Cryptophycin (B1240208) B Exposure

The molecular disruption of microtubule function by Cryptophycin B leads to profound and lethal consequences for the cell, primarily through the activation of cell cycle checkpoints and apoptotic pathways.

By disrupting the formation and dynamics of the mitotic spindle, this compound causes cells to arrest in the G2-M phase of the cell cycle. mdpi.comencyclopedia.pub The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. acs.org When its function is compromised by cryptophycin, the spindle assembly checkpoint is activated, halting the cell cycle at the metaphase-anaphase transition to prevent catastrophic chromosome missegregation. acs.org This G2-M arrest is a hallmark of microtubule-targeting agents and is a direct consequence of the inhibition of microtubule dynamics. mdpi.com

Prolonged cell cycle arrest at the G2-M phase ultimately triggers apoptosis, or programmed cell death. rsc.orgacs.org this compound induces apoptosis through multiple pathways. aacrjournals.org One key event is the phosphorylation of the anti-apoptotic protein Bcl-2. core.ac.ukresearchgate.netmdpi.com Phosphorylation of Bcl-2 and the related protein Bcl-xL is thought to inhibit their protective function, thereby promoting cell death. aacrjournals.orgcore.ac.uk The level of Bcl-2 phosphorylation induced by Cryptophycin-52 has been reported to be significantly higher than that induced by paclitaxel (B517696). core.ac.uk

In addition to Bcl-2 phosphorylation, cryptophycin exposure leads to the activation of caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.comcore.ac.uk Specifically, the activation of caspase-3 has been observed. mdpi.comcore.ac.uk The induction of apoptosis by cryptophycin can also involve p53-dependent pathways in certain cell types. For example, in LNCaP prostate cancer cells, which have wild-type p53, cryptophycin treatment led to an increase in p53 levels and the subsequent upregulation of the p53-regulated proteins p21 and Bax. aacrjournals.org

Perturbation of Cellular Signaling Pathways

The primary cytotoxic effect of this compound, stemming from microtubule disruption, triggers a cascade of downstream signaling events that converge on the induction of apoptosis, or programmed cell death. chemsrc.com The disruption of the mitotic spindle activates cellular stress responses and mitotic checkpoint controls, which, if not resolved, initiate cell death programs. aacrjournals.org Research, primarily using the potent synthetic analog Cryptophycin-52, has elucidated several key signaling pathways perturbed by this class of compounds.

The induction of apoptosis by cryptophycins is a complex, multi-faceted process that can vary depending on the specific cancer cell type. aacrjournals.orgnih.gov Key events include the activation of caspases, modulation of the Bcl-2 family of proteins, and the engagement of stress-activated protein kinase pathways. aacrjournals.orgnih.gov

Activation of Caspase Cascade: Cryptophycins are potent activators of the caspase cascade, a family of cysteine proteases that execute the final phases of apoptosis. nih.gov Studies have demonstrated the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3 and caspase-7, following treatment with cryptophycins. aacrjournals.orgnih.govcellmolbiol.org Activation of caspase-3 leads to the cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. aacrjournals.orgnih.gov However, the requirement for caspase activation for apoptosis induction appears to be cell-line specific. For instance, in DU-145 prostate cancer cells, a pan-caspase inhibitor could effectively reduce cryptophycin-induced apoptosis, whereas in LNCaP cells, apoptosis proceeded even when caspase activity was blocked, suggesting the existence of both caspase-dependent and caspase-independent cell death mechanisms. aacrjournals.orgnih.gov

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. Cryptophycins have been shown to induce the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL. aacrjournals.orgnih.gov This phosphorylation is thought to inactivate their protective function, thereby lowering the threshold for apoptosis induction. nih.gov Cryptophycins are exceptionally potent inducers of Bcl-2 phosphorylation, with the effect being observed at nanomolar concentrations. nih.gov The levels of Bcl-2 protein can influence cellular sensitivity to cryptophycins, with overexpression of Bcl-2 conferring increased resistance to apoptosis. aacrjournals.org In some cell lines, cryptophycin treatment also leads to the up-regulation of the pro-apoptotic protein Bax. nih.gov

Activation of Stress-Activated Kinase Pathways: Disruption of the microtubule network is a significant cellular stress, which leads to the activation of stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway. aacrjournals.orgnih.gov A sustained increase in the phosphorylation and activation of JNK has been observed in various cancer cell lines following exposure to Cryptophycin-52. aacrjournals.orgnih.gov The level of JNK activation strongly correlates with the extent of apoptosis, suggesting it is a key mediator in the cell death signaling induced by cryptophycins. aacrjournals.org Activated JNK can, in turn, influence the activity of other downstream targets, including the Bcl-2 family proteins, to promote apoptosis. nih.govuni-muenchen.de

Table 1: Summary of Key Signaling Events Perturbed by Cryptophycins

Signaling Pathway/Event Key Protein(s) Involved Observed Effect of Cryptophycin Reference(s)
Caspase Cascade Caspase-3, Caspase-7, Caspase-8, PARP Proteolytic processing and activation, leading to cleavage of substrates like PARP. aacrjournals.orgnih.govnih.gov
Bcl-2 Family Regulation Bcl-2, Bcl-xL, Bax Phosphorylation and inactivation of anti-apoptotic Bcl-2 and Bcl-xL; upregulation of pro-apoptotic Bax. aacrjournals.orgnih.govnih.gov
Stress Kinase Pathway c-Jun N-terminal Kinase (JNK) Sustained phosphorylation and activation. aacrjournals.orgnih.govnih.gov
p53 Pathway p53, p21 Upregulation in wild-type p53 cells, but apoptosis can proceed independently of p53 status. aacrjournals.orgnih.gov

Comparative Mechanistic Analysis with Other Antimitotic Agents

This compound belongs to the class of microtubule-destabilizing agents, which also includes the well-known vinca (B1221190) alkaloids (e.g., vinblastine (B1199706), vincristine) and colchicine. acs.org This group stands in contrast to microtubule-stabilizing agents, such as the taxanes (e.g., paclitaxel) and epothilones. acs.org While all these agents target tubulin and disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, there are crucial differences in their specific binding sites and mechanisms of action.

Binding Site on Tubulin: The interaction of antimitotic agents with tubulin occurs at distinct binding sites. Taxanes bind to the inside of the microtubule lumen at the "taxane site" on β-tubulin, promoting polymerization and stability. researchgate.net Colchicine binds to a specific "colchicine site" on β-tubulin, preventing its polymerization. capes.gov.br The vinca alkaloids bind to the "vinca domain" on β-tubulin, at the interface between two tubulin heterodimers, inducing a curved conformation that prevents microtubule elongation. researchgate.netbeilstein-journals.org

Initial studies suggested that cryptophycins bind at or near the vinca alkaloid binding site. researchgate.netcapes.gov.brnih.gov This was supported by evidence that cryptophycins inhibit the binding of vinblastine to tubulin. capes.gov.br However, more recent and high-resolution structural studies have definitively shown that cryptophycins bind primarily to the maytansine (B1676224) site, which is adjacent to but distinct from the vinca domain. aacrjournals.orgnih.gov A newly discovered secondary binding site, the "βT5-loop site," appears to bridge the maytansine and vinca sites. nih.gov

Effect on Microtubule Dynamics: this compound and other destabilizers like vinca alkaloids inhibit the polymerization of tubulin into microtubules. acs.orgontosight.ai At high concentrations, they cause a net depolymerization of existing microtubules. aacrjournals.org At lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics—the process of alternating growth (polymerization) and shortening (depolymerization) that is critical for mitotic spindle function. aacrjournals.org Cryptophycins are recognized as the most potent suppressors of microtubule dynamics discovered to date. aacrjournals.org In contrast, taxanes and other stabilizers enhance microtubule polymerization and suppress dynamics by inhibiting depolymerization, resulting in non-functional, hyper-stable microtubule bundles. acs.org

Potency and Activity against Resistant Cells: A distinguishing feature of the cryptophycins is their extraordinary potency. The antiproliferative activity of Cryptophycin-52, for example, is significantly more potent (40–400 times) than that of paclitaxel or vinca alkaloids in vitro. aacrjournals.org Furthermore, while many cancer cells develop resistance to taxanes and vinca alkaloids through the overexpression of drug efflux pumps like P-glycoprotein (P-gp), cryptophycins are often relatively insensitive to these resistance mechanisms and retain high cytotoxicity against multidrug-resistant (MDR) tumor cells. aacrjournals.org

Table 2: Comparative Mechanism of this compound and Other Antimitotic Agents

Feature This compound Vinca Alkaloids (e.g., Vinblastine) Taxanes (e.g., Paclitaxel)
Primary Mechanism Microtubule Destabilizer Microtubule Destabilizer Microtubule Stabilizer
Effect on Tubulin Inhibits polymerization; suppresses dynamics Inhibits polymerization; suppresses dynamics Promotes polymerization; suppresses dynamics
Binding Site on β-Tubulin Maytansine site & βT5-loop site Vinca domain Taxane site (lumenal)
Relative Potency Exceptionally high (pM range) High (nM range) High (nM range)
Activity in MDR Cells Generally high; poor substrate for P-gp Often reduced; substrate for P-gp Often reduced; substrate for P-gp
Reference(s) nih.govaacrjournals.org researchgate.netaacrjournals.org acs.orgresearchgate.netaacrjournals.org

Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography of Tubulin-Cryptophycin B Complexes)

The precise molecular mechanism of this compound has been progressively illuminated by advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography. These methods have provided atomic-level views of the cryptophycin-tubulin complex, resolving earlier ambiguities about the binding site and revealing the conformational changes that drive its potent antimitotic activity.

Early cryo-EM studies of tubulin induced to form ring structures by cryptophycin revealed that the drug binds at the interface between tubulin dimers. nih.gov These structures, determined at resolutions of 3.3 to 3.8 Å, showed that cryptophycin binding induces significant curvature both within a single tubulin dimer (intradimer bend) and between adjacent dimers (interdimer bend). nih.gov This induced curvature is incompatible with the straight lattice structure of a normal microtubule, thus explaining how cryptophycin prevents polymerization and destabilizes the microtubule structure. nih.gov These cryo-EM studies identified the primary binding pocket as the maytansine site on β-tubulin. aacrjournals.orgnih.gov

More recently, a high-resolution X-ray crystal structure of a tubulin-cryptophycin complex was solved at 2.2 Å resolution (PDB ID: 8r67). aacrjournals.orgnih.gov This significant improvement in resolution provided an unambiguous determination of the drug's conformation in its bound state and a more detailed map of its interactions within the maytansine binding site. aacrjournals.org The crystal structure revealed additional hydrogen bonds between the cryptophycin molecule and β-tubulin residues that were not observed in the lower-resolution cryo-EM maps. aacrjournals.org

A striking finding from the high-resolution crystallography was the discovery of a second, lower-affinity binding site for cryptophycin on β-tubulin. aacrjournals.org This novel site is located between the maytansine and vinca sites and involves the T5-loop of β-tubulin, a critical element for microtubule dynamics. aacrjournals.orgnih.gov Cryptophycins are the first natural ligands identified to bind to this "βT5-loop site." nih.gov This finding opens new avenues for the rational design of novel microtubule-targeting agents that could potentially engage multiple binding sites simultaneously to achieve greater potency or novel mechanisms of action. nih.gov

Table 3: Key Structural Studies of Tubulin-Cryptophycin Complexes

Technique Resolution PDB ID / EMD ID Key Findings Reference(s)
Cryo-EM 3.3 Å 7LXB / EMD-23569 Identified the primary binding site at the maytansine site on β-tubulin at the interdimer interface. Revealed that binding induces significant intradimer and interdimer curvature. aacrjournals.orgnih.gov
X-ray Crystallography 2.2 Å 8r67 Provided a high-resolution view of the interactions at the maytansine site, refining the binding mode. Discovered a second, novel binding site ("βT5-loop site") bridging the maytansine and vinca sites. aacrjournals.orgnih.gov
X-ray Crystallography 2.3 Å 9fyd Confirmed the binding mode within the maytansine site for a different cryptophycin derivative designed for conjugation. beilstein-journals.org

Preclinical Biological Activity and Efficacy of Cryptophycin B

In Vitro Cytotoxicity Profile Across Diverse Cell Lines

Cryptophycin (B1240208) B and its analogs have shown remarkable potency in laboratory settings, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) often in the picomolar to low nanomolar range. beilstein-journals.orgresearchgate.net This high level of cytotoxicity has been observed across a variety of human tumor cell models. researchgate.net For instance, the naturally occurring Cryptophycin-1, a closely related compound, exhibited IC50 values as low as 4.58 pM against KB cells and 7.63 pM against the LoVo cell line. core.ac.uk Synthetic analogs like Cryptophycin-52 have also demonstrated potent antiproliferative and cytotoxic activity, preventing cultured tumor cells from progressing through the cell cycle at picomolar concentrations. aacrjournals.org These cells consequently accumulate in the mitotic metaphase and undergo apoptosis. aacrjournals.org

The cytotoxic potencies of various cryptophycin analogues have been evaluated in numerous cell lines. For example, studies have detailed the effects on human cervix carcinoma (KB-3-1), glioblastoma (U87), and melanoma (M21, M21-L) cell lines. researchgate.netnih.gov The data below illustrates the in vitro cytotoxicity of different cryptophycin compounds against the KB-3-1 cell line.

Interactive Data Table: In Vitro Cytotoxicity of Cryptophycin Analogues in KB-3-1 Cell Line

Compound IC50 (nM)
Cryptophycin Analogue 22 >100
Cryptophycin Analogue 23 0.52
Cryptophycin Analogue 24 0.83

Data sourced from a study on novel unit B cryptophycin analogues. beilstein-journals.org

Differential Sensitivity and Resistance Profiles in Cell Models

A significant aspect of the preclinical evaluation of cryptophycins is their efficacy against multidrug-resistant (MDR) cancer cells. beilstein-journals.orgcore.ac.uk The development of resistance to anticancer agents is a major challenge in cancer therapy, often linked to the expression of P-glycoprotein (P-gp), a drug efflux pump. core.ac.uktandfonline.com Cryptophycins have demonstrated a notable ability to overcome this resistance. core.ac.uk

Compared to other antimitotic agents like paclitaxel (B517696) and vinblastine (B1199706), the potency of cryptophycins is minimally affected in multidrug-resistant cells. researchgate.netnih.gov This is attributed to their high affinity for tubulin, forming stable drug-tubulin complexes. core.ac.uk This stability results in low concentrations of free cryptophycin inside the cells, making it a poor substrate for P-gp. core.ac.uk

Studies have compared the cytotoxicity of cryptophycins in sensitive parental cell lines and their MDR subclones. For example, the cytotoxicity of two synthetic cryptophycins was tested against the human cervix carcinoma cell line KB-3-1 and its MDR subclone KB-V1, demonstrating low resistance factors. beilstein-journals.org This suggests that cryptophycins could be viable cytotoxins for targeted tumor therapy, especially against MDR cancers. beilstein-journals.org The inclusion of cell lines with diverse resistance phenotypes in screening programs is crucial for identifying compounds with activity against refractory cancers. tandfonline.com

In Vivo Preclinical Efficacy in Animal Models

The promising in vitro activity of cryptophycins has been further investigated in various animal models, demonstrating their potential as anticancer agents.

Murine Xenograft Models of Various Tumor Types

Cryptophycin analogs have shown significant antitumor activity in murine xenograft models, where human tumor cells are implanted into immunodeficient mice. researchgate.netsci-hub.se These models allow for the evaluation of a compound's efficacy against human tumors in a living organism.

Cryptophycin-52, for example, has displayed a broad range of antitumor activity against human tumor xenografts, including those resistant to other common cancer drugs like Taxol and Adriamycin. aacrjournals.org Similarly, antibody-drug conjugates (ADCs) utilizing cryptophycin-55 (B1255067) (a prodrug of cryptophycin-52) have shown significant antitumor activities in ovarian cancer (SKOV3) and gastric cancer (NCI-N87) xenograft models. researchgate.netnih.govnih.gov

Preclinical efficacy studies have been conducted with various mouse and human tumors transplanted subcutaneously in mice. nih.gov For instance, Cryptophycin-309 demonstrated substantial antitumor activity against a panel of tumors, including multidrug-resistant human colon (HCT15) and breast adenocarcinoma (Mam 17/Adr) models. nih.gov Another analog, Cryptophycin-249, also showed high efficacy against a multidrug-resistant breast adenocarcinoma. nih.gov A novel acetazolamide-cryptophycin conjugate exhibited a moderate antitumor effect in nude mice bearing SKRC-52 renal cell carcinoma xenografts. acs.org

Orthotopic and Genetically Engineered Mouse Models

To better mimic the clinical progression of cancer, researchers also utilize orthotopic and genetically engineered mouse models (GEMMs). Orthotopic models involve implanting tumor cells into the corresponding organ in the mouse, providing a more relevant tumor microenvironment. core.ac.uknih.gov

GEMMs are developed by introducing specific genetic mutations that lead to the spontaneous development of tumors, closely mirroring human cancer progression. crownbio.comembopress.org These models, with their intact immune systems, are particularly valuable for studying the interaction between the tumor and the immune system and for evaluating immunotherapies. nih.govcrownbio.com While the spontaneous nature of tumor development in GEMMs makes them ideal for studying the mechanism of action, the variability in disease progression can be a challenge for efficacy studies. crownbio.com The KPC model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre) is a well-established GEMM for pancreatic cancer that recapitulates the immunobiology of the human disease. nih.gov

Pharmacodynamic Biomarkers in Preclinical Studies

Pharmacodynamic (PD) biomarkers are crucial tools in preclinical drug development. They provide insights into a drug's mechanism of action and its biological effects on the body. hayesbiomarkerconsulting.comfda.gov In preclinical studies, PD biomarkers help assess drug efficacy and guide dose selection for initial human trials. hayesbiomarkerconsulting.com The use of biomarkers in clinical trials has been shown to increase the probability of success. frontiersin.org

For microtubule-targeting agents like cryptophycins, a key pharmacodynamic effect is the disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. core.ac.ukaacrjournals.org The hyperphosphorylation of the Bcl-2 protein is another downstream effect that has been observed with cryptophycin treatment. core.ac.uknih.gov Monitoring such biomarkers in preclinical models can confirm target engagement and provide evidence of the drug's intended biological activity. frontiersin.org For instance, in studies with LRRK2 inhibitors, various methods are used to monitor pharmacodynamic changes in kinase activity and protein levels. frontiersin.org

Combination Strategies with Other Research Agents in Preclinical Settings

Investigating the combination of cryptophycins with other anticancer agents in preclinical settings is a strategy to potentially enhance therapeutic efficacy. core.ac.uk Studies have explored the effects of different administration schedules and combinations with other drugs. core.ac.uk The rationale behind such strategies is to target multiple pathways involved in tumor growth and survival, potentially overcoming resistance and improving patient outcomes. The development of antibody-drug conjugates (ADCs) is a prime example of a combination strategy, where the high potency of cryptophycins is coupled with the targeting specificity of an antibody. researchgate.netnih.govnih.gov This approach aims to deliver the cytotoxic payload directly to the tumor cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Activity Against Multidrug-Resistant (MDR) Phenotypes

The cryptophycin class of compounds, including the closely related and extensively studied analogues Cryptophycin-1 and Cryptophycin-52, demonstrates remarkable cytotoxicity against tumor cell lines that have developed resistance to multiple anticancer drugs. core.ac.ukbeilstein-journals.org This efficacy in multidrug-resistant (MDR) phenotypes is a key feature that has driven significant interest in their potential as chemotherapeutic agents. nih.govresearchgate.net The primary mechanisms of this retained activity involve circumventing common resistance pathways, most notably the overexpression of drug efflux pumps.

A predominant cause of multidrug resistance in cancer chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP). nih.govacs.org These proteins function as efflux pumps, actively removing a wide array of structurally diverse drugs from the cell, thereby lowering the intracellular concentration to sub-therapeutic levels. core.ac.uk Many conventional antimicrotubule agents, including the Vinca (B1221190) alkaloids and taxanes, are substrates for these pumps, which limits their effectiveness against resistant tumors. nih.govnih.gov

Research has consistently shown that cryptophycins are generally poor substrates for P-gp and MRP. nih.govnih.gov This characteristic allows them to accumulate within resistant cancer cells and exert their potent cytotoxic effects. The proposed reason for this insensitivity is twofold. Firstly, cryptophycins are relatively unpolar molecules, whereas P-gp tends to transport more polar or amphiphilic compounds. core.ac.uk Secondly, cryptophycins exhibit a very high affinity for their target, tubulin, forming stable complexes. core.ac.uknih.gov This rapid and tight binding sequesters the drug intracellularly, making it unavailable for transport by efflux pumps. core.ac.uknih.gov Consequently, ovarian and breast carcinoma cells that overexpress P-glycoprotein show significantly less resistance to cryptophycin compared to agents like vinblastine, colchicine, and taxol. nih.gov

While the native structures are largely unaffected by P-gp, modifications to the cryptophycin molecule can alter this property. Studies have shown that the introduction of polar substituents, for instance, can render the resulting analogues better substrates for the P-gp efflux pump, leading to increased resistance factors. core.ac.ukaacrjournals.org

Recent research into novel analogues with modifications on Unit B—the 3-chloro-O-methyl-D-tyrosine moiety—has sought to create compounds suitable for drug conjugates that retain high cytotoxicity against MDR cells. A 2025 study detailed the synthesis of two such analogues, a secondary amine (designated Compound 1) and a tertiary amine (Compound 2), and tested their activity against the human cervix carcinoma cell line KB-3-1 and its P-gp-overexpressing, multidrug-resistant subclone KB-V1. nih.gov Both compounds demonstrated potent activity in the nanomolar to picomolar range against the sensitive cell line and maintained significant, albeit reduced, activity against the resistant KB-V1 line, resulting in low resistance factors. nih.gov The resistance factor (FR) is the ratio of the IC₅₀ value for the MDR cell line to that of the sensitive parent line, with a lower number indicating less impact from the resistance mechanism.

The cytotoxicity data from this study highlights the potential of Unit B modification for developing agents effective against MDR cancers. nih.gov

Table 1: Cytotoxicity of Unit B Cryptophycin Analogues Against Sensitive (KB-3-1) and MDR (KB-V1) Cell Lines

Compound Description IC₅₀ KB-3-1 (nM) IC₅₀ KB-V1 (nM) Resistance Factor (FR)
1 m-chloro-p-(methylamino) derivative 0.313 7.8 25
2 m-chloro-p-(dimethylamino) derivative 6.36 216 34
26 Alloc-protected precursor to Compound 1 0.128 10.4 81

Data sourced from Schachtsiek et al., 2025. nih.gov

Another potential mechanism of resistance to antimicrotubule agents involves alterations in the drug's target, β-tubulin, either through mutations in the tubulin gene or changes in the expression of different tubulin isotypes. acs.org While this is a recognized pathway for resistance to drugs like taxanes and Vinca alkaloids, the high potency and distinct binding characteristics of cryptophycins suggest they may be less susceptible to some of these alterations. acs.orgnih.gov Their effectiveness is largely attributed to their ability to bypass the most common MDR mechanism involving efflux pumps. researchgate.netaacrjournals.org

Structure Activity Relationship Sar Studies of Cryptophycin B Analogues

Systematic Chemical Modifications and Their Biological Impact

The structure of cryptophycin (B1240208) B is comprised of a 16-membered macrocyclic lactone ring built from four subunits designated as A, B, C, and D. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted by modifying each of these units to probe their role in the compound's bioactivity. beilstein-journals.orgresearchgate.net

Influence of Macrocyclic Lactone Ring Modifications

The integrity of the 16-membered macrocyclic ring is paramount for the biological activity of cryptophycins. semanticscholar.org Linear derivatives, often resulting from the cleavage of the ester bond between units C and D, exhibit a significant loss of cytotoxicity. core.ac.uk This highlights the critical role of the cyclic conformation in pre-organizing the molecule for its interaction with the target protein, β-tubulin.

Effects of Side Chain Analogues (Units A, B, C, D)

Unit A: This unit, containing a crucial epoxide moiety, is a primary determinant of activity. nih.gov The (7R,8R) absolute stereochemistry of the β-epoxide is essential for high potency, with the (7S,8S) α-epoxide epimer being virtually inactive. core.ac.ukmdpi.com Opening of the epoxide ring to form the corresponding diol results in a dramatic reduction in cytotoxicity. core.ac.uk However, conversion of the epoxide to halohydrins, such as chlorohydrins, can retain or even enhance in vivo activity. core.ac.uk Modifications to the aromatic ring of Unit A have also been explored. While some substitutions are tolerated, the introduction of heterocyclic aryl groups has shown varied results, with some analogues retaining potent activity while others exhibit a significant loss. nih.gov

Unit B: The 3-chloro-O-methyl-D-tyrosine moiety of Unit B is a key feature for potent cytotoxicity. nih.govresearchgate.net Both the chloro and methoxy (B1213986) substituents are considered important for full biological activity. researchgate.net Removal of the meta-chloro substituent leads to a decrease in activity. nih.gov Interestingly, while replacement of the para-methoxy group with a hydroxy group reduces cytotoxicity, further N,N-dimethylation of a para-amino group in this position can restore high activity. nih.govcore.ac.uk This suggests that hydrophobic interactions in the binding pocket around Unit B are significant. beilstein-journals.org Replacing the aryl group with bulky substituents like naphthyl or cyclohexyl rings results in a substantial loss of activity. core.ac.uk

Unit C: The stereochemistry and substitution pattern of Unit C, an amino acid residue, are critical. Steric protection of the ester bond is an important factor for metabolic stability. nih.gov The presence of gem-dimethyl groups or a cyclopropyl (B3062369) group at the C6 position of the β-alanine in cryptophycin-52 enhances anticancer activity compared to the single methyl group in cryptophycin-1. semanticscholar.orgnih.gov This increased steric hindrance is thought to make the molecule more resistant to ester hydrolysis. mdpi.com

Unit D: Compared to the other units, Unit D appears to be more amenable to modifications without a complete loss of activity. nih.gov However, this does not imply it is not involved in binding. The alkyl side chain of Unit D is believed to participate in the interaction with tubulin. core.ac.uk Functionalization of Unit D with various groups, including those suitable for conjugation to delivery systems, has been shown to yield analogues that retain good activity. semanticscholar.org

UnitModificationEffect on Cytotoxicity
Macrocycle Ring opening (linearization)Significant loss
Unit A Inversion of epoxide stereochemistry (α-epoxide)Significant loss
Epoxide opening to diolSignificant loss
Conversion to chlorohydrinRetained or enhanced
Unit B Removal of chloro groupDecreased
Replacement of methoxy with hydroxyDecreased
Replacement of aryl with bulky groupsSignificant loss
Unit C Increased steric bulk (e.g., gem-dimethyl)Enhanced
Unit D Various modificationsGenerally well-tolerated

Stereochemical Variations and Potency Correlation

The stereochemistry of cryptophycin B is a critical determinant of its biological activity. As previously mentioned, the absolute configuration of the epoxide in Unit A is paramount. nih.gov Inversion of the stereocenter at the α-carbon of Unit B in a cryptophycin-24 analogue resulted in an almost inactive compound. core.ac.uk These findings underscore the precise three-dimensional arrangement required for the molecule to fit into its binding site on β-tubulin. The defined stereochemistry across all chiral centers contributes to the specific conformation that is recognized by the biological target, and even minor changes can lead to a dramatic loss of potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) models and computational chemistry have been employed to further elucidate the structural requirements for cryptophycin activity. wikipedia.orgnih.govtaylorfrancis.com These methods use statistical and computational techniques to correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org

Docking studies have been performed to model the interaction of cryptophycin analogues with the tubulin binding site. beilstein-journals.org These studies have helped to rationalize the observed SAR data, for instance, by showing how specific substituents may form favorable or unfavorable interactions within the binding pocket. For example, computational models have supported the idea that the methyl group of Unit B is not directly involved in the cryptophycin-tubulin interaction, which is consistent with experimental findings that its absence does not cause a dramatic loss of activity. beilstein-journals.org QSAR studies have also been used to develop models that can predict the activity of new, untested cryptophycin analogues, thereby guiding the design of more potent compounds. dntb.gov.ua

Identification of Key Pharmacophoric Elements

Based on the extensive SAR studies, a clear picture of the key pharmacophoric elements of this compound has emerged. These are the essential structural features and their spatial arrangement that are required for biological activity.

The key pharmacophoric elements include:

A 16-membered macrocyclic ring: Essential for maintaining the correct conformation.

The (7R,8R)-β-epoxide of Unit A: A critical functional group for high potency.

The substituted D-tyrosine of Unit B: The chloro and methoxy groups, or suitable bioisosteres, are crucial for strong binding.

The stereochemistry of all chiral centers: Precise stereochemistry is required for proper orientation in the binding site.

The thiazole (B1198619) ring, found in some synthetic analogues, has also been identified as a potentially important pharmacophoric element in other contexts, acting as a bioisostere or a spacer. researchgate.net The understanding of these key elements is fundamental for the design of new cryptophycin-based anticancer agents with improved properties.

Resistance Mechanisms to Cryptophycin B

Role of Efflux Pumps (e.g., P-glycoprotein mediated resistance)

A prominent mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. researchprotocols.orgnih.govjidc.orgmdpi.com P-glycoprotein (P-gp), the product of the MDR1 gene, is a well-characterized efflux pump known to confer resistance to a wide array of anticancer drugs. core.ac.ukacs.org

While cryptophycins are generally considered poor substrates for P-gp, some studies have indicated that P-gp can contribute to a degree of resistance. acs.orgresearchgate.netmdpi.comacs.org For instance, the synthetic analog Cryptophycin-52 was found to be only six-fold less active in a P-gp overexpressing cell line compared to the parental line, whereas traditional chemotherapeutics like paclitaxel (B517696) and vincristine (B1662923) showed a much greater loss of potency (505- and 357-fold, respectively). aacrjournals.org This suggests that while not a primary resistance mechanism, P-gp-mediated efflux can still play a role.

Interestingly, modifications to the cryptophycin (B1240208) structure can impact its interaction with efflux pumps. The introduction of polar substituents, while potentially increasing aqueous solubility and biological activity, can sometimes lead to reduced cytotoxicity against MDR tumor cell lines. core.ac.uk This was observed in studies where certain fragment A analogues of Cryptophycin-52 with ionizable functional groups became better substrates for P-gp, leading to a loss of activity in resistant tumor models. aacrjournals.org

The table below summarizes the relative resistance of various cell lines to different antimicrotubule agents, highlighting the comparatively low level of resistance to Cryptophycin-52 mediated by P-gp.

Table 1: P-glycoprotein (P-gp) Mediated Resistance to Antimicrotubule Agents

Compound Cell Line (P-gp overexpression) Fold Resistance
Cryptophycin-52 HL-60/Vinc 6
Cryptophycin-55 (B1255067) HL-60/Vinc 6
Paclitaxel HL-60/Vinc 505
Vincristine HL-60/Vinc 357

| Vinblastine (B1199706) | HL-60/Vinc | 106 |

Data sourced from in vitro studies comparing the antiproliferative activity in P-gp overexpressing cell lines versus their parental counterparts. aacrjournals.org

Tubulin Alterations and Mutations Conferring Resistance

As Cryptophycin B's primary cellular target is tubulin, alterations in this protein are a direct mechanism of resistance. acs.orguci.edu Tubulin is a heterodimer composed of α- and β-tubulin subunits, which polymerize to form microtubules, essential components of the mitotic spindle. aacrjournals.org this compound binds to the Vinca (B1221190) domain of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. aacrjournals.orgaacrjournals.org

Mutations in the genes encoding β-tubulin can confer resistance to microtubule-targeting agents. nih.govnih.govsemanticscholar.org These mutations can alter the drug-binding site or change the conformational dynamics of the tubulin protein, thereby reducing the drug's efficacy. nih.govnih.gov While specific mutations conferring high-level resistance to this compound are not as extensively documented as for other agents like paclitaxel, the principle remains a significant potential resistance mechanism.

The table below provides examples of how tubulin alterations can lead to resistance against microtubule-targeting drugs.

Table 2: Examples of Tubulin-Mediated Drug Resistance

Resistance Mechanism Description Example Drug Classes Affected
Point Mutations in β-tubulin Single amino acid changes in the β-tubulin protein that can alter drug binding or microtubule stability. nih.govnih.gov Taxanes, Vinca Alkaloids

| Altered Isotype Expression | Changes in the expression levels of different β-tubulin isotypes, such as the overexpression of βIII-tubulin. nih.govresearchgate.net | Taxanes, Epothilones |

Other Cellular Resistance Pathways Identified in Research Models

Beyond efflux pumps and tubulin modifications, other cellular pathways have been implicated in resistance to microtubule inhibitors, and by extension, potentially to this compound.

One such pathway involves the phosphorylation of key regulatory proteins. For example, Cryptophycin-52 has been shown to induce the phosphorylation of Bcl-2 and c-Raf-1. aacrjournals.org While this is part of its apoptotic signaling cascade, alterations in these phosphorylation events or downstream signaling components could potentially lead to a resistant phenotype. aacrjournals.org

Research in model organisms like Caenorhabditis elegans has revealed that mutations in mitochondrial proteins can confer resistance to tubulin-binding agents. molbiolcell.orgmolbiolcell.org For instance, mutations in prohibitin-2 (PHB-2), a protein in the inner mitochondrial membrane, were found to confer resistance to a hemiasterlin (B1673049) analogue, which, like cryptophycin, binds to tubulin. molbiolcell.org This suggests a link between mitochondrial function and sensitivity to this class of drugs.

Preclinical Strategies to Overcome this compound Resistance

Overcoming resistance to this compound is a key focus of ongoing research. Several preclinical strategies are being explored:

Development of Novel Analogues: Synthesizing new cryptophycin analogues that are poorer substrates for efflux pumps or are effective against cells with specific tubulin mutations is a primary strategy. researchgate.net For example, certain para-alkoxymethyl analogues of Cryptophycin-52 have been shown to retain cytotoxicity against MDR tumor cell lines. researchgate.net

Combination Therapies: Combining this compound with inhibitors of efflux pumps, known as chemosensitizers or MDR modulators, is another approach. uni-bielefeld.de These agents can block the function of pumps like P-gp, thereby increasing the intracellular concentration and efficacy of this compound.

Targeted Drug Delivery: Conjugating cryptophycins to targeting moieties, such as antibodies or small molecules that recognize specific receptors on cancer cells, can enhance drug delivery to the tumor site. mdpi.comresearchgate.net This approach can increase the local drug concentration, potentially overcoming resistance mechanisms, while minimizing systemic toxicity. For instance, RGD-cryptophycin conjugates have been developed to target integrin αvβ3-expressing tumor cells. mdpi.com

These preclinical investigations hold promise for developing more effective therapeutic strategies that can circumvent or overcome resistance to this compound.

Advanced Research and Biotechnological Aspects for Cryptophycin B

Biotechnological Production and Optimization of Cryptophycin (B1240208) B

The natural production of cryptophycins by cyanobacteria like Nostoc sp. is often insufficient for extensive research and clinical development, necessitating biotechnological strategies to improve yields and generate novel, potentially more effective analogues. mdpi.com

The biosynthesis of cryptophycins in their native producer, Nostoc sp., is highly influenced by environmental and culture conditions. Research into optimizing these parameters has revealed that light is a critical factor. Studies on Nostoc sp. ATCC 53789 have shown that both the quantity and quality of light can significantly impact growth and metabolite production. mdpi.comnih.gov

Key findings from fermentation studies include:

Light Intensity : The production of cryptophycin per cell was observed to increase when cultures were subjected to higher light intensities, such as 80 and 120 μmol photon m⁻² s⁻¹, during the logarithmic growth phase. nih.gov

Photoperiod : Continuous illumination (24:0 light:dark cycle) was found to be more favorable for cryptophycin production compared to a 16:8 light:dark photoperiod. mdpi.com Under continuous light, both the total concentration of cryptophycin in the culture and the production per cell were higher. mdpi.com The introduction of a dark period had a negative effect on production. mdpi.com

Light Wavelength : The quality of light, specifically its wavelength, also plays a role. Studies have indicated that different light wavelengths can have positive or negative effects on the growth of Nostoc species. nih.gov

These findings underscore the potential to enhance the yield of cryptophycins like Cryptophycin B through the careful manipulation of fermentation parameters, providing a more sustainable source than chemical synthesis. mdpi.com

Table 1: Effect of Light Conditions on Cryptophycin Production in Nostoc sp.

Parameter Condition Observation Citation
Photoperiod Continuous Light (24:0) Favorable for Cryptophycin production; higher total and per-cell yield. mdpi.com
Intermittent Light (16:8) Negative effect on Cryptophycin production compared to continuous light. mdpi.com

| Light Intensity | 80-120 μmol photon m⁻² s⁻¹ | Increased Cryptophycin production per mg of dry biomass. | nih.gov |

The elucidation of the cryptophycin biosynthetic gene cluster (crp) has paved the way for genetic engineering approaches to increase production. acs.orgnih.gov The pathway involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, along with several tailoring enzymes that modify the core structure. nih.govnih.gov

Key enzymes and genes in the cluster include:

PKS/NRPS Genes : crpA, crpB, crpC, and crpD are responsible for assembling the macrocyclic core of cryptophycin. nih.gov

crpE : This gene encodes a P450 epoxidase that installs the crucial epoxide functional group, which is critical for the high potency of many cryptophycin analogues. acs.orgnih.gov

crpH : This gene encodes a halogenase responsible for the chlorination of Unit B. acs.orgnih.gov

By identifying these genes, it becomes possible to engineer the host organism for enhanced yield. google.com This can involve overexpressing key biosynthetic genes or cloning the entire gene cluster into a more robust and faster-growing host, such as E. coli, for heterologous expression. nih.govgoogle.com Furthermore, the characterization of enzymes like the CrpE epoxidase has demonstrated their potential as biocatalysts in chemoenzymatic strategies to produce specific, highly potent analogues. nih.govumich.edu The development of such biotechnological production methods may make potent compounds like cryptophycin-52, previously accessible only through costly total synthesis, more readily available. acs.orgacs.org

Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to create novel compounds. This is achieved by feeding the organism synthetic, unnatural analogues of the natural building blocks (precursors). acs.orgacs.org The inherent flexibility of the cryptophycin PKS/NRPS enzyme complex allows it to incorporate these artificial precursors, resulting in the production of new cryptophycin analogues. acs.orgnih.govacs.org

For instance, studies have shown that feeding various phenylalanine derivatives to Nostoc sp. cultures can lead to their incorporation into the cryptophycin structure, sometimes in place of the natural starter unit (Unit A) or even the D-tyrosine-derived Unit B. acs.orgacs.org This strategy has successfully yielded dozens of new cryptophycin analogues. acs.org This approach not only expands the chemical diversity of the cryptophycin family but also enables the introduction of specific chemical handles for conjugation or functionalities that may improve pharmacological properties. acs.orgnih.gov

Genetic Engineering of Producer Organisms for Enhanced Yield

Research on Prodrug and Targeted Delivery Systems for this compound

Despite its immense potency, the clinical development of cryptophycin-52 was halted due to neurotoxic side effects. mdpi.comnih.gov This has shifted the research focus towards targeted delivery systems, where the cryptophycin payload is conjugated to a homing device that directs it specifically to cancer cells, thereby minimizing systemic toxicity. beilstein-journals.orgnih.govcore.ac.uk Cryptophycins are considered excellent payloads for such systems due to their high potency, activity against multidrug-resistant (MDR) cells, and lack of susceptibility to P-glycoprotein efflux pumps. mdpi.comcore.ac.uk

The linker connecting the cryptophycin payload to the targeting moiety is a critical component of the drug conjugate, influencing its stability, solubility, and drug-release mechanism. mdpi.comnih.gov A variety of linker technologies have been explored for cryptophycin conjugates, with a strong emphasis on systems that are stable in systemic circulation but are cleaved efficiently within the tumor microenvironment. nih.govgoogle.com

Commonly used cleavable linkers include:

Enzyme-Cleavable Linkers : These are the most widely used linkers for cryptophycin conjugates. The dipeptide sequence Valine-Citrulline (Val-Cit) is frequently employed because it is efficiently cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many cancer cells. mdpi.comnih.govirbm.com Another dipeptide, Valine-Alanine (Val-Ala), has also been used for its lysosomally cleavable properties. nih.gov

Self-Immolative Spacers : Enzyme-cleavable sequences are often combined with a self-immolative spacer, such as p-aminobenzylcarbamate (PABC). mdpi.comnih.gov After the enzymatic cleavage of the Val-Cit or Val-Ala sequence, the PABC spacer undergoes a spontaneous electronic cascade reaction that releases the unmodified, fully active cryptophycin payload. mdpi.comnih.gov

Glucuronide Linkers : To improve hydrophilicity, β-glucuronidase-cleavable linkers have been developed. researchgate.net β-glucuronidase is another enzyme found at high concentrations in the tumor microenvironment and lysosomes. researchgate.net

Uncleavable Linkers : For comparison, conjugates with uncleavable linkers, such as those formed via a stable triazole ring using "click chemistry" (CuAAC), have also been synthesized. mdpi.comnih.gov These conjugates generally show reduced cytotoxicity, highlighting the importance of efficient payload release for maximal activity. mdpi.comnih.gov

The choice of linker and self-immolative moiety can significantly affect the stability and drug-release profile of the conjugate. mdpi.comirbm.com For example, a conjugate with a Val-Cit-PABC linker showed efficient cleavage by cathepsin B, while a conjugate with a Val-Cit-Gly-Pro linker exhibited enhanced plasma stability. mdpi.com

To achieve targeted delivery, cryptophycin payloads are attached to molecules that bind to receptors overexpressed on cancer cells. Both peptides and monoclonal antibodies have been successfully used as homing devices.

Peptide-Drug Conjugates (PDCs) : A prominent strategy involves conjugating cryptophycin to peptides that target integrins, which are cell adhesion receptors that play a key role in tumor angiogenesis and metastasis. The cyclic pentapeptide c(RGDfK), which contains the Arginine-Glycine-Aspartic acid (RGD) motif, is a well-established ligand for the αvβ3 integrin. mdpi.comnih.govirbm.com Numerous studies have described the synthesis and evaluation of RGD-cryptophycin conjugates. mdpi.comnih.govnih.gov These small molecule-drug conjugates (SMDCs) are designed to be taken up by αvβ3-expressing tumor cells, after which the linker is cleaved, releasing the cytotoxic cryptophycin. mdpi.comnih.gov Studies have shown these RGD-cryptophycin conjugates to be highly potent, with IC₅₀ values in the low nanomolar range against human melanoma cell lines. mdpi.comnih.gov

Antibody-Drug Conjugates (ADCs) : For even greater specificity, cryptophycins have been conjugated to monoclonal antibodies that target tumor-associated antigens. google.comresearchgate.net For example, cryptophycin-55 (B1255067) has been linked to trastuzumab, an antibody that targets the HER2 receptor overexpressed in a significant percentage of breast cancers. google.com These ADCs have demonstrated high selectivity for HER2-positive cancer cells compared to cells with low HER2 expression. google.com The development of cryptophycin-based ADCs by several pharmaceutical companies has shown promising preclinical results, underscoring their potential in targeted cancer therapy. researchgate.net

Table 2: In Vitro Cytotoxicity of Cryptophycin Conjugates

Compound/Conjugate Linker Type Targeting Ligand Cell Line IC₅₀ (nM) Citation
Cryptophycin-52 - - M21 0.07 mdpi.com
Cryptophycin-55 glycinate (B8599266) - - M21 0.35 mdpi.com
Conjugate 10 Val-Cit-PABC (cleavable) c(RGDfK) M21 7.63 mdpi.com
Conjugate 11 Val-Cit-Gly-Pro (cleavable) c(RGDfK) M21 0.44 mdpi.com
Conjugate (cleavable) Val-Ala-PABC (cleavable) RGD peptidomimetic M21 22.3 nih.gov

Table of Mentioned Compounds | Compound Name | | | :--- | | 3-chloro-O-methyl-D-tyrosine | | Arginine-Glycine-Aspartic acid (RGD) | | Cathepsin B | | Cryptophycin-1 | | Cryptophycin-52 | | Cryptophycin-55 | | Cryptophycin-55 glycinate | | this compound | | c(RGDfK) | | Phenylalanine | | Trastuzumab | | Valine-Alanine (Val-Ala) | | Valine-Citrulline (Val-Cit) | | β-glucuronidase | | p-aminobenzylcarbamate (PABC) |

Research on Nano-delivery Systems for Preclinical Applications

The profound cytotoxicity of cryptophycins has spurred research into their application as payloads in targeted drug delivery systems, a strategy designed to enhance their therapeutic index by directing them specifically to tumor tissues. nih.gov This approach is part of a broader field known as nanomedicine, which utilizes nanoparticles to overcome challenges associated with conventional chemotherapies, such as lack of selectivity and systemic toxicity. sciresjournals.commdpi.com Preclinical studies have explored various nano-delivery platforms, including antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), to harness the potent anti-cancer activity of the cryptophycin class. nih.govresearchgate.net

The core principle of these systems involves conjugating the cytotoxic cryptophycin molecule to a homing device, such as an antibody or a peptide, that specifically recognizes and binds to antigens or receptors overexpressed on cancer cells. nih.govuni-bielefeld.de This targeted delivery minimizes exposure of healthy tissues to the potent cytotoxin, thereby reducing systemic side effects. sciresjournals.com Research in this area has led to the development of new cryptophycin analogues specifically designed with functional groups that facilitate stable conjugation to these delivery vehicles. beilstein-journals.orgacs.org

A prominent example in preclinical research involves conjugating cryptophycin analogues to peptides containing the Arg-Gly-Asp (RGD) sequence. nih.govresearchgate.net This peptide targets integrin αvβ3, a cell surface receptor often overexpressed on tumor cells and involved in angiogenesis. nih.gov Studies on these RGD-cryptophycin conjugates have demonstrated potent cytotoxicity in the nanomolar range against human melanoma cell lines in vitro. researchgate.netmdpi.com The design of these conjugates is sophisticated, often incorporating protease-cleavable linkers (e.g., Val-Cit) that are designed to release the active cryptophycin payload once inside the target cancer cell. nih.govresearchgate.net

While much of the detailed preclinical research on nano-delivery systems has utilized synthetic analogues such as Cryptophycin-52 and its derivatives, the fundamental principles and technologies are applicable to other members of the cryptophycin family. nih.govbeilstein-journals.orgaacrjournals.org The successful synthesis of various cryptophycins, including this compound, provides a platform for their potential evaluation as payloads in these advanced, targeted therapeutic strategies. uni-bielefeld.deacs.org The development of these conjugates represents a promising approach to exploit the sub-nanomolar potency of cryptophycins for cancer therapy. nih.govresearchgate.net

Advanced Analytical Methods for Research Samples (e.g., HPLC, Mass Spectrometry for quantitation and metabolite profiling)

The analysis of cryptophycins in research samples, from production cultures to biological matrices, relies on advanced analytical techniques to ensure accurate quantitation, purification, and characterization of metabolites. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone methods employed for these purposes. nih.govaacrjournals.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for the separation, purification, and quantification of cryptophycins and their analogues. nih.govmdpi.com This technique separates compounds based on their hydrophobicity.

Methodology: In typical applications, samples containing cryptophycins are injected onto a C18 stationary phase column. nih.govmdpi.com A mobile phase gradient, commonly consisting of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA), is used to elute the compounds. nih.gov Detection is typically performed using a UV detector at wavelengths where the compounds absorb light, such as 218 nm or 220 nm. nih.govnih.gov

Applications: HPLC is used to monitor the production of cryptophycins in cyanobacterial cultures, purify synthetic analogues and their conjugates, and assess the purity of final compounds. nih.govmdpi.commdpi.com For instance, the production of Cryptophycin-1 in Nostoc sp. cultures has been quantified by calculating metabolite concentration through HPLC analysis. mdpi.com Similarly, the purification of RGD-cryptophycin conjugates is achieved using preparative RP-HPLC. nih.govmdpi.com

Interactive Table: HPLC Methods for Cryptophycin Analysis

ParameterExample 1: Analysis of Cryptophycin Analogues nih.govExample 2: Analysis of Cryptophycin-1 Production mdpi.comExample 3: Purification of Cryptophycin Conjugates nih.gov
Column XBridge C18Zorbax Eclipse Plus-C18Reversed-phase column
Mobile Phase Acetonitrile/Water + 0.1% TFAH₂O/MeCNNot specified
Gradient 30–100% Acetonitrile over 40 min50% MeCN at 0 min, 70% at 60 min, 100% at 65–75 minNot specified
Flow Rate 1 mL/min1 mL/minNot specified
Detection 218 nmNot specified220 nm

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantitation of cryptophycins. It is often coupled with liquid chromatography (LC-MS).

Quantitation: Validated LC-tandem mass spectrometry (LC-MS/MS) methods have been developed for the precise quantitation of cryptophycin analogues in biological matrices like plasma. aacrjournals.org For the analogue LY355703, a method was established with a concentration range of 0.25–200 ng/ml, demonstrating high precision and accuracy. aacrjournals.org Such assays are critical for pharmacokinetic studies.

Metabolite Profiling & Characterization: High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the exact mass and elemental composition of newly synthesized cryptophycin conjugates, verifying their identity. nih.gov Furthermore, MS-based techniques are employed for metabolite profiling. Studies on the plasma stability of cryptophycin conjugates have used LC-MS to identify key biotransformations, such as the hydrolysis of linkers or modifications to the macrocyclic structure. nih.gov This information is vital for understanding the in-vivo fate of these compounds. Comparative secondary metabolomic analysis using mass spectrometry has also been instrumental in identifying the biosynthetic gene cluster responsible for cryptophycin production in Nostoc. acs.org

Interactive Table: Mass Spectrometry Data for a Cryptophycin Conjugate nih.gov

Ionization ModeCalculated m/zFound m/zIon Species
ESI-MS1077.49131077.4867[M+2H]²⁺
ESI-MS718.6633718.6595[M+3H]³⁺

Future Directions and Unexplored Research Avenues for Cryptophycin B

Identification of Novel Biological Activities and Untargeted Pathways

The primary mechanism of action of cryptophycins is the inhibition of microtubule polymerization by binding to the vinca (B1221190) domain of β-tubulin. researchgate.netbeilstein-journals.org However, the full spectrum of their biological activities and the downstream pathways they modulate remain to be completely elucidated. Future research should focus on identifying novel cellular targets and understanding the broader consequences of cryptophycin (B1240208) treatment.

A significant recent discovery has been the identification of a second, novel binding site for cryptophycin on β-tubulin, located at the T5-loop, which bridges the maytansine (B1676224) and vinca sites. nih.gov This finding opens up unprecedented avenues for research. The functional consequences of this dual-site binding are yet to be fully understood. It may explain the exceptionally high potency of cryptophycins and could be exploited to design new microtubule-targeting agents with unique mechanisms of action. nih.gov

Furthermore, while cryptophycins are known to be effective against multidrug-resistant (MDR) cancer cells, largely due to being poor substrates for P-glycoprotein (P-gp), the complete landscape of their interactions with other resistance mechanisms is not fully mapped out. researchgate.netnih.gov Investigating their efficacy against tumors with different resistance profiles could reveal new therapeutic niches. Untargeted metabolomics and proteomics studies on cells treated with Cryptophycin B could uncover previously unknown metabolic or signaling pathways that are perturbed, potentially revealing new biomarkers for sensitivity or resistance, and suggesting novel combination therapies.

Development of Innovative Synthetic Methodologies for Complex Analogues

The complex structure of cryptophycins presents significant synthetic challenges, particularly the stereoselective formation of the epoxide moiety and the macrocyclization step. nih.govuni-bielefeld.de Future research will undoubtedly focus on developing more efficient and versatile synthetic strategies to access a wider diversity of analogues.

Recent advancements include the use of a Corey-Chaykovsky-type reaction with a chiral sulfonium (B1226848) reagent for the diastereoselective construction of the crucial epoxide in a single step, significantly shortening the synthetic sequence. nih.gov Other innovative approaches have focused on modifying the four distinct units (A-D) of the cryptophycin scaffold. plos.org Modifications in unit B, for instance, have been explored to introduce functional groups for conjugation without a dramatic loss of cytotoxicity. researchgate.netsemanticscholar.org The development of methodologies that allow for late-stage diversification of the cryptophycin core would be particularly valuable for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. acs.org

A major thrust in the synthetic development of cryptophycins is their application as payloads in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). researchgate.netresearchgate.netsemanticscholar.orgacs.org This requires the synthesis of analogues bearing a functional group suitable for covalent attachment to a linker. plos.orgacs.org Future synthetic efforts will need to focus on creating cryptophycin derivatives with strategically placed handles that allow for stable and efficient conjugation while preserving the high potency of the parent molecule.

Advances in Biosynthetic Pathway Engineering for Diversified Production

The biosynthesis of cryptophycins is accomplished by a mixed Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex. researchgate.netmdpi.com Understanding and harnessing this biosynthetic machinery offers a powerful alternative to total synthesis for the production of cryptophycin analogues.

The identification and characterization of the cryptophycin biosynthetic gene cluster (crp) has been a major breakthrough, paving the way for genetic engineering approaches. nih.govmdpi.com Key enzymes in the pathway, such as the P450 epoxidase (CrpE), which stereospecifically installs the critical epoxide, and the thioesterase (CrpTE), which catalyzes macrocyclization, have been identified and characterized. researchgate.netacs.orgnih.gov These enzymes have been used in chemoenzymatic strategies to produce novel cryptophycins. acs.orgnih.gov

Future research in this area will likely focus on:

Precursor-directed biosynthesis: This technique involves feeding unnatural starter units or building blocks to the producing organism to generate novel analogues. This has already been shown to be a viable strategy, with the surprising incorporation of artificial amino acids into both the starter unit and unit B. nih.gov

Combinatorial biosynthesis: By altering the PKS and NRPS modules, it may be possible to generate a wide variety of new cryptophycins with altered peptide and polyketide units. researchgate.net

Heterologous expression: Expressing the crp gene cluster in a more genetically tractable host could facilitate higher yields and easier genetic manipulation for the production of diversified cryptophycin analogues.

These biosynthetic and chemoenzymatic approaches hold the promise of providing access to previously inaccessible cryptophycin derivatives with potentially improved properties. nih.gov

Design and Development of Advanced Research Tools for this compound Studies

To further probe the mechanism of action and cellular interactions of this compound, the development of specialized research tools is essential. These tools can provide deeper insights into its biological targets and pathways.

Affinity Probes: The synthesis of cryptophycin affinity labels, such as the benzophenone (B1666685) analogue of cryptophycin-24, represents a key development. researchgate.netnih.govsemanticscholar.org These photoaffinity probes can be used to covalently cross-link to their binding partners upon photoactivation, allowing for the definitive identification of target proteins and the precise mapping of binding sites.

Fluorescently Labeled Analogues: The creation of cryptophycin derivatives conjugated to fluorescent dyes has been instrumental in studying their cellular uptake and trafficking. acs.org Confocal fluorescence microscopy using such probes has confirmed integrin-mediated endocytosis and lysosomal localization of cryptophycin-RGD peptide conjugates. acs.org

Biocatalytic Tools: The isolated biosynthetic enzymes, such as CrpE and CrpTE, serve as powerful biocatalytic tools for the in vitro synthesis of novel analogues for research purposes, allowing for controlled and specific modifications that would be challenging to achieve through purely chemical means. researchgate.netacs.org

Advanced Structural Biology Techniques: High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) are critical tools for visualizing the interaction between cryptophycin and tubulin at an atomic level. uni-bielefeld.deresearchgate.net These techniques have been instrumental in identifying the novel βT5-loop binding site and provide a structural basis for the rational design of new analogues. uni-bielefeld.deresearchgate.net

Computational Modeling: Docking studies and molecular dynamics simulations are increasingly important tools for predicting how cryptophycin analogues will interact with tubulin. beilstein-journals.orgnih.gov These computational models help to rationalize observed structure-activity relationships and guide the design of new derivatives with desired properties. beilstein-journals.org

The continued development and application of these and other novel research tools will be crucial for advancing our understanding of this compound.

Addressing Remaining Research Gaps and Challenges

Despite significant progress, several research gaps and challenges remain in the field of cryptophycin research. Addressing these will be critical for realizing the full therapeutic potential of this compound class.

Overcoming Toxicity: The neurotoxicity observed in the clinical trials of cryptophycin-52 remains a major hurdle. researchgate.net A key challenge is to uncouple the potent antitumor activity from the dose-limiting toxicities. This will require a deeper understanding of the structural determinants of both efficacy and toxicity, and the rational design of analogues with an improved therapeutic window.

Improving Physicochemical Properties: Issues such as poor water solubility and stability can limit the developability of cryptophycin analogues. Future research should focus on modifications that enhance these properties without compromising biological activity. The development of second-generation clinical candidates like cryptophycins-249 and -309 with improved stability and solubility is a step in this direction.

Understanding and Overcoming Resistance: While cryptophycins are effective against some MDR cell lines, a comprehensive understanding of all potential resistance mechanisms is lacking. researchgate.netnih.gov Research is needed to investigate resistance beyond P-gp and to develop strategies to circumvent it.

Exploiting the Novel Binding Site: The recently discovered second binding site on β-tubulin offers exciting new possibilities. nih.gov A major research gap is to understand the full implications of this finding and to design molecules that can specifically target or modulate this site, potentially leading to a new class of antimitotic agents. nih.gov

Optimizing Conjugate Technology: For cryptophycin-based ADCs and PDCs, further research is needed to optimize the linker technology, the drug-to-antibody ratio (DAR), and the choice of target antigen to maximize efficacy and minimize off-target toxicity. nih.gov

The journey of cryptophycins from discovery to their current status as promising, albeit challenging, drug candidates highlights the complexities of natural product drug development. The future of this compound research lies in a multidisciplinary approach that combines innovative synthesis, advanced biosynthetic engineering, and sophisticated biological and computational tools to address the remaining challenges and unlock the full potential of this remarkable class of molecules.

Data Tables

Table 1: Cytotoxicity of Selected this compound Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Modification Cell Line IC₅₀ (nM) Reference
Cryptophycin-52 Parent Compound KB-3-1 Sub-nanomolar researchgate.netsemanticscholar.org
Analogue 22 O-(((azidoethoxy)ethoxy)ethoyxethyl) on unit B KB-3-1 >1000 semanticscholar.org
Analogue 23 O-(hydroxyethyl) on unit B KB-3-1 Low nanomolar semanticscholar.org
Analogue 24 O-(allyloxyethyl) on unit B KB-3-1 Low nanomolar semanticscholar.org
m-chloro-p-(methylamino) derivative 1 Methylamino on unit B KB-3-1 0.313 acs.org

Table 2: Key Enzymes in Cryptophycin Biosynthesis This table is interactive. You can sort the data by clicking on the column headers.

Enzyme Gene Function Research Application Reference
P450 Epoxidase crpE Stereospecific epoxidation of the styrene (B11656) moiety in Unit A Chemoenzymatic synthesis of potent cryptophycin analogues researchgate.netacs.org
Thioesterase crpTE Macrocyclization of the linear precursor In vitro synthesis of natural and unnatural cryptophycin macrocycles uni-bielefeld.denih.gov

Q & A

Basic: What is the primary mechanism of action of Cryptophycin B in cancer cells?

This compound exerts its antitumor effects by binding to β-tubulin at the vinca domain, inhibiting microtubule polymerization and destabilizing mitotic spindles. This leads to G2/M cell cycle arrest, chromatin condensation, and apoptosis. The compound’s potency is attributed to its irreversible binding, which prevents microtubule reassembly even after drug removal. Immunofluorescence studies in A-10 vascular smooth muscle cells confirmed microtubule depolymerization similar to vinca alkaloids but with prolonged effects . Mechanistic studies using in vitro tubulin polymerization assays and live-cell imaging further validate its antimitotic activity .

Basic: Why does this compound face limitations in clinical applications despite high potency?

This compound’s ester functionalities are highly susceptible to hydrolysis in blood, leading to rapid degradation and reduced bioavailability. Early pharmacokinetic studies in murine models revealed a short half-life (<30 minutes), limiting its therapeutic window. Additionally, while it evades P-glycoprotein-mediated multidrug resistance, systemic toxicity in preclinical models (e.g., neurotoxicity at higher doses) necessitates structural optimization for clinical translation .

Advanced: How do researchers design Cryptophycin analogs to overcome hydrolysis susceptibility?

A chemoenzymatic approach replaces hydrolytically labile ester bonds with stable amide or carbamate linkages. For example, cryptophycin 52 (LY355703) substitutes the ester in unit D with a methyl amide, enhancing in vivo stability while retaining sub-nanomolar cytotoxicity. Key steps include:

  • Fragment synthesis : Modular assembly of units A–D using stereocontrolled aldol reactions and Yamaguchi esterification .
  • Macrolactamization : Cyclization via CrpTE thioesterase to form the 16-membered macrocycle .
  • Epoxidation : Late-stage epoxide installation using P450 epoxidases to preserve bioactivity .
    Stability is validated via HPLC-MS in serum and pharmacokinetic profiling in xenograft models .

Advanced: What methodologies are used to study this compound's interaction with tubulin?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd ~1.2 nM) and stoichiometry .
  • Cryo-EM : Resolves tubulin-cryptophycin complexes at near-atomic resolution, identifying critical interactions at the α/β-tubulin interface .
  • Fluorescence resonance energy transfer (FRET) : Monitors real-time microtubule dynamics in live cells treated with this compound .

Basic: How do Cryptophycins overcome multidrug resistance in cancer cells?

This compound is not a substrate for P-glycoprotein (P-gp) efflux pumps, unlike taxanes and vinca alkaloids. Studies in P-gp-overexpressing ovarian (SK-OV-3) and breast (MCF-7/ADR) carcinoma cell lines show retained potency (IC50 < 10 pM), whereas paclitaxel and vinblastine exhibit >100-fold resistance .

Advanced: What strategies are employed in chemoenzymatic synthesis of Cryptophycin analogs?

  • Enzyme engineering : Cryptophycin thioesterase (CrpTE) and oxidase (CrpE) are used to cyclize and oxidize synthetic linear precursors. For example, CrpTE catalyzes macrocyclization of unit A–D fragments with non-natural aryl groups .
  • Substrate screening : Combinatorial libraries of unit A variants (e.g., styryl or heteroaromatic groups) are tested for enzyme compatibility .
  • Late-stage diversification : Epoxide installation via in vitro P450 reactions enables generation of >20 analogs with improved tumor selectivity .

Advanced: How do in vitro and in vivo efficacy data for this compound compare, and how are discrepancies addressed?

Discrepancies arise from differences in metabolic stability and tumor microenvironment factors. For example:

  • In vitro: IC50 of 7 pg/mL in KB cells vs. in vivo efficacy requiring higher doses (2 mg/kg in murine xenografts) due to rapid clearance .
  • Solutions :
    • Prodrug strategies : Mask ester groups with pH-sensitive linkers for targeted release .
    • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve half-life to >8 hours in plasma .

Basic: What are the structural components of this compound critical for its antitumor activity?

The macrocyclic depsipeptide comprises:

  • Unit A : (2E,7E)-5-hydroxy-6-methyl-8-phenyloctadienoic acid (epoxide critical for tubulin binding).
  • Unit B : O-methyl-D-tyrosine (enhances hydrophobic interactions).
  • Unit C : β-amino acid (stabilizes the macrocycle conformation).
  • Unit D : D-hydroxyleucic acid (influences metabolic stability) .

Advanced: How is structural ambiguity in Cryptophycin congeners resolved through total synthesis?

Absolute configuration of amino acid units (e.g., D-tyrosine in unit B) was confirmed via:

  • Chiral HPLC : Comparison of synthetic and natural this compound .
  • X-ray crystallography : Resolved unit A’s epoxide stereochemistry in tubulin-bound complexes .
  • NMR-based Mosher analysis : Determined C-5/C-6 stereochemistry in unit A .

Advanced: What preclinical models are used to evaluate this compound's efficacy, and how are they optimized?

  • Murine xenografts : Human colon (HCT-116) and breast (MDA-MB-231) tumors implanted in immunocompromised mice. Dosing regimens (e.g., q3d vs. q7d) are optimized via pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • Patient-derived organoids (PDOs) : Recapitulate tumor heterogeneity and validate efficacy in MDR phenotypes .
  • Toxicity profiling : Rodent neurotoxicity models assess maximum tolerated dose (MTD) and safety margins .

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Reactant of Route 1
Cryptophycin B
Reactant of Route 2
Cryptophycin B

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